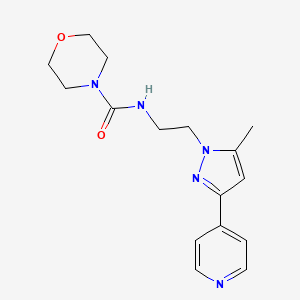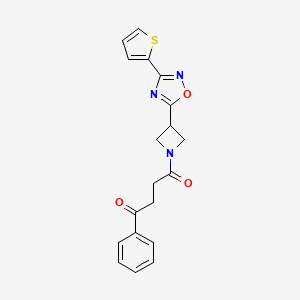
1-Phenyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl group, a thiophene ring, an oxadiazole ring, and an azetidine ring. These functional groups could potentially give the compound interesting chemical properties.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, each introducing a different functional group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. The presence of multiple functional groups means it could potentially participate in a wide range of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to provide a detailed analysis of these properties for this compound.Scientific Research Applications
Tautomery and Acid-Base Properties
Studies on azoderivatives of similar diketones, such as "1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione," have explored their structural, tautomeric, and acid-base properties. These compounds exist in solution as a mixture of tautomeric forms, with solvent polarity influencing the balance towards the enol-azo form. Understanding the tautomeric and acid-base behaviors of these compounds can provide insights into their reactivity and stability, which are crucial for their potential applications in materials science and catalysis (Mahmudov et al., 2011).
Photoluminescent Properties
Research on novel dinuclear Eu~(3+) complexes, incorporating similar oxadiazole and thiophene structures, demonstrates how these compounds influence photoluminescent properties. The study found that specific ligands could enhance emission strength, suggesting applications in the development of new luminescent materials and sensors (Si Zhen-jun, 2011).
Ionophore for Copper-Selective Electrodes
The use of "1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione" as an ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes highlights potential applications in environmental monitoring and analytical chemistry. The optimized electrodes demonstrated good selectivity and stability, making them suitable for the direct determination of copper(II) in various samples (Kopylovich et al., 2011).
Antimicrobial Evaluation
Azetidinones, bearing structural similarities, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as antibacterial and antifungal agents, indicating their utility in developing new antimicrobial drugs (Prajapati & Thakur, 2014).
Synthesis of Natural Product Analogs
The synthesis and evaluation of novel bioactive 1,2,4-oxadiazole natural product analogs, considering the biological activity of natural products containing 1,2,4-oxadiazole rings, demonstrate the potential of such compounds in drug discovery and development. These analogs have shown promising antitumor activity, highlighting the importance of structural motifs found in the queried compound for medicinal chemistry (Maftei et al., 2013).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s hard to provide a detailed analysis of the safety and hazards of this compound.
Future Directions
The future directions for research on this compound would depend on its potential applications. Without specific information, it’s hard to provide a detailed analysis of potential future directions.
properties
IUPAC Name |
1-phenyl-4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-15(13-5-2-1-3-6-13)8-9-17(24)22-11-14(12-22)19-20-18(21-25-19)16-7-4-10-26-16/h1-7,10,14H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSRSVOUIRZWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butane-1,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B2696286.png)
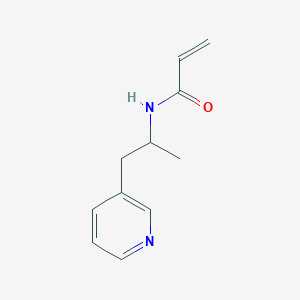
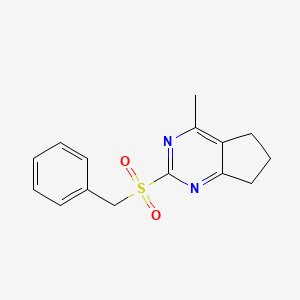
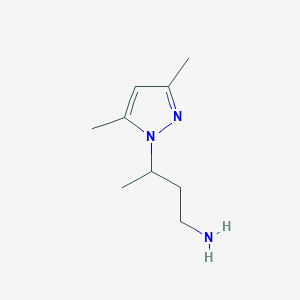
![4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2696293.png)
![ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate](/img/structure/B2696295.png)

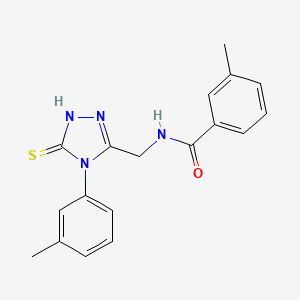
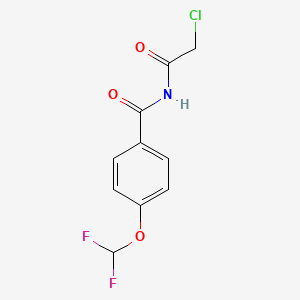
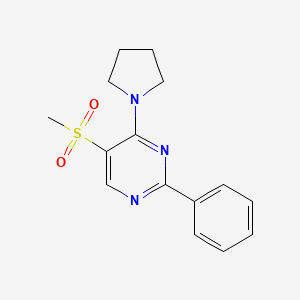
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696300.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2696301.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2696302.png)
